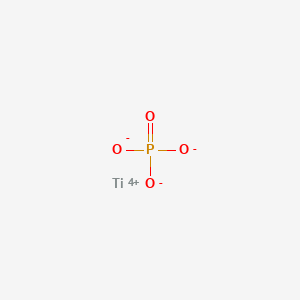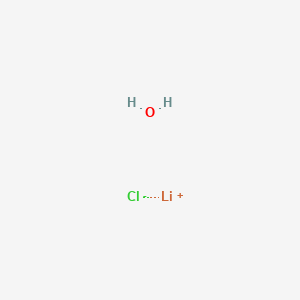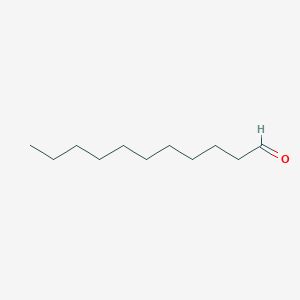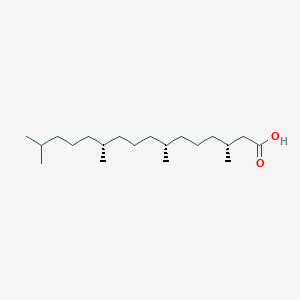
Phosphoric acid, titanium(4+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, titanium(4+) salt is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water. This compound is used in a variety of applications, including as a catalyst in organic reactions, as a coating for surfaces, and as a material for the production of nanoparticles. In
Aplicaciones Científicas De Investigación
Phosphoric acid, titanium(4+) salt is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, particularly in the production of esters and amides. It is also used as a coating for surfaces, such as glass and ceramics, to improve their mechanical and chemical properties. Additionally, it is used as a material for the production of nanoparticles, which have a variety of applications in fields such as medicine and electronics.
Mecanismo De Acción
The mechanism of action of phosphoric acid, titanium(4+) salt is not fully understood. It is believed to act as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules to facilitate chemical reactions. This property makes it useful in organic synthesis reactions, where it can be used to promote the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
Phosphoric acid, titanium(4+) salt has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phosphoric acid, titanium(4+) salt in laboratory experiments is its high purity. The synthesis method produces a product that is free of impurities, which makes it useful for sensitive experiments. Additionally, its catalytic properties make it useful in a variety of organic reactions.
One limitation of using phosphoric acid, titanium(4+) salt is its relatively high cost. It is also not suitable for all types of reactions, as its catalytic properties are specific to certain types of chemical reactions.
Direcciones Futuras
There are many potential future directions for research involving phosphoric acid, titanium(4+) salt. One area of interest is the development of new applications for the compound, particularly in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on human health. Finally, efforts could be made to develop more cost-effective synthesis methods for the compound, which would make it more accessible for laboratory experiments.
Métodos De Síntesis
Phosphoric acid, titanium(4+) salt is synthesized by reacting titanium tetrachloride with phosphoric acid. The reaction produces a white precipitate, which is then washed and dried to obtain the final product. This method is relatively simple and yields a high purity product.
Propiedades
Número CAS |
17017-57-1 |
|---|---|
Nombre del producto |
Phosphoric acid, titanium(4+) salt |
Fórmula molecular |
O4PTi+ |
Peso molecular |
142.84 g/mol |
Nombre IUPAC |
titanium(4+);phosphate |
InChI |
InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |
Clave InChI |
SCZMHJCEJAGXRV-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Ti+4] |
Otros números CAS |
17017-57-1 |
Números CAS relacionados |
13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |
Sinónimos |
titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)